3-(m-Trifluoromethylphenyl)piperidine hydrochloride
Description
3-(m-Trifluoromethylphenyl)piperidine hydrochloride is a piperidine derivative featuring a meta-trifluoromethylphenyl substituent directly attached to the piperidine ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, lipophilicity, and binding interactions with biological targets.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10;/h1,3,5,7,10,16H,2,4,6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABMLQEAISSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982867 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64321-43-3 | |
| Record name | Piperidine, 3-(3-(trifluoromethyl)phenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064321433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Trifluoromethylphenyl)piperidine hydrochloride typically involves the reaction of m-trifluoromethylbenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired piperidine derivative. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(m-Trifluoromethylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
3-(m-Trifluoromethylphenyl)piperidine hydrochloride is primarily recognized for its role in drug development, especially as a potential therapeutic agent. Its structural features contribute to its activity as a pharmacological compound.
Antidepressant and Anxiolytic Activities
Research indicates that compounds containing piperidine moieties can exhibit antidepressant and anxiolytic effects. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving blood-brain barrier penetration and increasing central nervous system activity.
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives showed significant serotonin reuptake inhibition, suggesting potential antidepressant properties .
Neuropharmacological Research
The compound is also being investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This makes it a candidate for studying neurodegenerative diseases and mood disorders.
- Data Table: Neuropharmacological Effects of Piperidine Derivatives
Synthetic Applications
The synthesis of this compound is of interest in organic chemistry. The trifluoromethyl group is known to enhance the stability and reactivity of the compound, making it suitable for various synthetic pathways.
Building Block for Drug Synthesis
This compound can serve as a key intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting CNS disorders.
- Example Reaction: The trifluoromethyl group can be introduced via electrophilic fluorination methods, allowing for the development of novel piperidine derivatives with tailored pharmacological profiles .
Toxicological Considerations
While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological studies are crucial for assessing its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(m-Trifluoromethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electron-Withdrawing Groups : The -CF₃ group enhances binding to hydrophobic pockets in targets like serotonin transporters, as seen in SSRI candidates (). Its absence (e.g., in fluorophenyl analogs) reduces potency .
- Substituent Position : Meta-substitution (target compound) vs. para-substitution () alters spatial orientation, affecting receptor compatibility.
- Stereochemistry : Enantiomer separation () underscores the need for chiral resolution in drug development to optimize efficacy and minimize side effects.
- Linker Flexibility : Ether or carbonyl linkers () may reduce CNS penetration compared to direct phenyl attachments due to increased polarity.
Biological Activity
3-(m-Trifluoromethylphenyl)piperidine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a piperidine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications. The molecular formula is and it is synthesized through specific chemical reactions involving m-trifluoromethylbenzaldehyde and piperidine.
The mechanism of action of this compound primarily involves its interaction with various molecular targets, which is influenced by the presence of the trifluoromethyl group. This group enhances the compound's lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins and enzymes. Such interactions can modulate the activity of these proteins, leading to diverse biological effects including:
- Inhibition of neurotransmitter uptake : The compound has been shown to inhibit serotonin (5-HT) uptake, which is significant in the context of mood disorders and depression treatment .
- Binding affinity to NMDA receptors : Studies indicate that this compound may exhibit high binding affinity to the NMDA receptor, which is crucial for synaptic plasticity and memory function .
Comparative Biological Activity
To better understand its biological activity, a comparison with similar compounds can be insightful. Below is a summary table illustrating key characteristics and activities of selected trifluoromethyl-substituted piperidines.
| Compound Name | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| 3-(m-Trifluoromethylphenyl)piperidine | High (specific values vary) | Inhibits 5-HT uptake, NMDA receptor antagonist |
| 4-(Trifluoromethyl)piperidine | Moderate | Antidepressant-like effects |
| 2-(Trifluoromethyl)piperidine | Low | Limited biological activity |
Case Studies
- Antidepressant Effects : A study highlighted that this compound showed significant improvement in serotonin levels in preclinical models, suggesting potential antidepressant properties .
- Neuroprotective Activity : Research indicated that this compound could protect against neurodegeneration by modulating NMDA receptor activity, which is implicated in various neurodegenerative diseases such as Alzheimer's .
- In Vitro Studies : Binding assays demonstrated that at micromolar concentrations, the compound effectively inhibited [^3H]TCP binding at the PCP site of NMDA receptors, indicating its potential as a neuropharmacological agent .
Synthesis and Production
The synthesis of this compound typically involves:
- Reagents : m-trifluoromethylbenzaldehyde, piperidine, reducing agents (e.g., sodium borohydride), and hydrochloric acid.
- Methodology : The reaction is conducted under controlled conditions to optimize yield and purity, often followed by purification techniques such as recrystallization or chromatography.
Scientific Research
The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Drug Development : Investigated for its role in developing new pharmaceuticals targeting mood disorders and neurodegenerative diseases.
- Chemical Probes : Utilized in fragment-based screening for discovering new protein targets .
Industrial Use
In addition to its research applications, this compound is also employed in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Q & A
Q. How are toxicity risks assessed during preclinical development?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
